Boc-val-leu-gly-arg-OH
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Overview
Description
Boc-val-leu-gly-arg-OH is a synthetic peptide composed of the amino acids valine, leucine, glycine, and arginine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the valine residue. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-val-leu-gly-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of valine during the synthesis process. The general steps include:
Attachment of the first amino acid: The valine residue is attached to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA).
Coupling: The next amino acid (leucine) is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and added to the growing chain.
Repetition: Steps 2 and 3 are repeated for glycine and arginine.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .
Chemical Reactions Analysis
Types of Reactions
Boc-val-leu-gly-arg-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like TFA.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Oxidation and Reduction: These reactions can modify the side chains of amino acids, particularly arginine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or other carbodiimides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products of these reactions include the deprotected peptide, extended peptide chains, and modified amino acid residues .
Scientific Research Applications
Boc-val-leu-gly-arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of larger peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of diagnostic assays and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of Boc-val-leu-gly-arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Boc-val-gly-OH: A simpler peptide with fewer amino acids.
Boc-leu-gly-arg-OH: Similar structure but lacks the valine residue.
Boc-val-leu-gly-OH: Lacks the arginine residue
Uniqueness
Boc-val-leu-gly-arg-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of arginine, in particular, allows for interactions with negatively charged molecules and enhances the peptide’s solubility and stability .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]acetyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45N7O7/c1-13(2)11-16(30-20(34)18(14(3)4)31-23(37)38-24(5,6)7)19(33)28-12-17(32)29-15(21(35)36)9-8-10-27-22(25)26/h13-16,18H,8-12H2,1-7H3,(H,28,33)(H,29,32)(H,30,34)(H,31,37)(H,35,36)(H4,25,26,27)/t15-,16-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHVKPVEBMXHCK-BQFCYCMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N7O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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